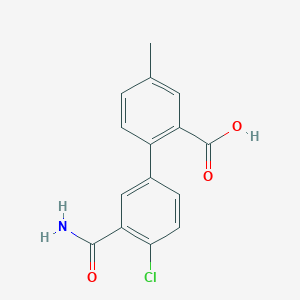
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid (4-CFCB) is a compound belonging to the family of carboxylic acids, which is widely used in scientific research and laboratory experiments. 4-CFCB is a colorless crystalline solid with a melting point of 95-99°C and a molecular weight of 266.6 g/mol. It is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology, owing to its unique properties.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is widely used in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various compounds, such as 4-chloro-3-fluorobenzamide and 4-chloro-3-fluorobenzoyl chloride. It is also used as a reactant in the synthesis of various drugs, such as 4-chloro-3-fluoro-N-methylbenzamide and 4-chloro-3-fluorobenzyl alcohol.
Mechanism of Action
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% is believed to be due to the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of AChE, resulting in an increase in the concentration of acetylcholine in the brain. This can lead to an improvement in memory and learning, as well as an increase in alertness and focus. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been found to have anti-inflammatory and analgesic effects, as well as an ability to reduce the symptoms of anxiety and depression.
Advantages and Limitations for Lab Experiments
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable and easy to handle. In addition, it has a wide range of applications in the field of biochemistry and physiology. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can cause irritation to the skin and eyes. In addition, it is a relatively volatile compound and can be difficult to handle in a laboratory setting.
Future Directions
There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% in scientific research and laboratory experiments. One potential direction is the development of new drugs based on the compound, such as those that target specific enzymes or receptors. Another potential direction is the use of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% as a probe for studying the structure and function of proteins. In addition, the compound could be used to study the mechanisms of action of other drugs, such as those that target the central nervous system. Finally, 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of other compounds, such as those used in the pharmaceutical industry.
Synthesis Methods
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-fluorobenzaldehyde and 4-chloro-3-methylbenzoyl chloride in the presence of potassium carbonate. The second step involves the reaction of the intermediate product with sodium hydroxide, resulting in the formation of 4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid, 95%.
properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-11-4-2-7(5-10(11)13(17)18)9-3-1-8(14(19)20)6-12(9)16/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIHCCZKXPFPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691588 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261912-64-4 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














